Carvacrol-d3

Description

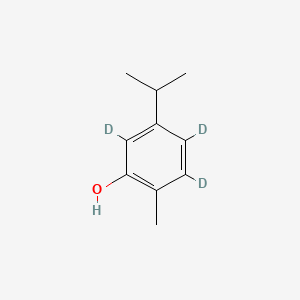

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

153.24 g/mol |

IUPAC Name |

2,4,5-trideuterio-6-methyl-3-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7,11H,1-3H3/i4D,5D,6D |

InChI Key |

RECUKUPTGUEGMW-WVALGTIDSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)O)[2H])C(C)C)[2H] |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)O |

Origin of Product |

United States |

Synthetic Methodologies for Carvacrol D3 and Its Deuterated Analogs

Established Deuteration Approaches for Aromatic Hydrocarbons and Phenolic Compounds

The deuteration of aromatic hydrocarbons and phenolic compounds is a well-established field in organic chemistry, utilizing a range of techniques from acid-catalyzed exchange to transition-metal-mediated reactions. One of the oldest methods involves acid-mediated hydrogen-deuterium (H-D) exchange, which typically requires strong acids and high temperatures. acs.orgacs.org For instance, treating an aromatic compound with a deuterated acid like D₂SO₄ or D₃PO₄ can lead to the exchange of aromatic protons for deuterium (B1214612). Current time information in Bangalore, IN. This electrophilic aromatic substitution mechanism is most effective for simple substrates. acs.orgacs.org

Transition metal catalysis offers milder and more selective alternatives. Catalysts based on platinum, palladium, iridium, and ruthenium have been successfully employed for H-D exchange reactions on aromatic rings using D₂O as the deuterium source. acs.org For example, Pt/C has been shown to be highly effective for the deuteration of phenols, even at room temperature. acs.org The development of nanostructured iron catalysts has also provided a scalable and cost-effective method for the selective deuteration of arenes, including phenols, using D₂O under hydrogen pressure. acs.org Furthermore, hydrothermal methods, which utilize high-temperature liquid water as a reaction medium, have been developed for the deuteration of organic compounds, sometimes eliminating the need for a catalyst. researchgate.net

Regioselective Deuterium Incorporation Techniques for Carvacrol (B1668589) Skeletons

Achieving regioselectivity in the deuteration of substituted phenols like carvacrol is crucial for synthesizing specifically labeled compounds such as Carvacrol-d3. The directing effects of the hydroxyl and alkyl substituents on the aromatic ring play a key role in determining the sites of deuterium incorporation. The hydroxyl group is a strong activating group that directs electrophilic substitution to the ortho and para positions. In carvacrol (2-methyl-5-(propan-2-yl)phenol), this would primarily activate positions 6 and 4.

Recent advancements in catalysis have enabled highly regioselective deuteration. An iron-based single-atom catalyst with phosphorus coordination (Fe-P-C) has demonstrated remarkable regioselectivity for the ortho-deuteration of phenols. acs.orgcardiff.ac.uk When applied to carvacrol, this catalytic system is expected to facilitate deuterium incorporation at the positions most activated by the hydroxyl group. Theoretical calculations have shown that for substituted phenols, the ortho-position deuteration is thermodynamically and kinetically more favorable than meta-position deuteration with certain catalysts. science.govcdnsciencepub.com The choice of catalyst and reaction conditions is therefore paramount in controlling the regioselectivity of deuterium incorporation into the carvacrol skeleton.

Catalytic and Non-Catalytic Deuteration Strategies for Enhanced Isotopic Enrichment

High levels of isotopic enrichment are often desirable for the applications of deuterated compounds. Various strategies are employed to maximize the incorporation of deuterium. In catalytic systems, the choice of catalyst and the reaction conditions, such as temperature, pressure, and reaction time, are critical factors.

For instance, a phosphorus-doped iron single-atom catalyst (Fe-P-C) has been shown to achieve excellent deuterium content in the deuteration of carvacrol. acs.orgcardiff.ac.uk In a specific study, the deuteration of carvacrol using this catalyst resulted in a deuterium incorporation of 88%. science.govcdnsciencepub.com This high level of enrichment is attributed to the unique electronic properties of the Fe-P pair sites which efficiently activate D₂O. acs.orgcardiff.ac.uk

Flow synthesis methods have also emerged as a powerful technique for enhancing reaction efficiency and isotopic enrichment. cardiff.ac.uk Continuous-flow reactors, particularly those utilizing microwave irradiation, can achieve rapid heating and cooling, leading to shorter reaction times and improved control over the deuteration process. cardiff.ac.uk This can result in higher deuteration ratios while minimizing the consumption of expensive deuterated solvents like D₂O. cardiff.ac.uk

The following table summarizes the deuterium incorporation achieved for carvacrol using a specific catalytic system.

| Catalyst | Substrate | Deuterium Content (%) | Reference |

| Fe-P-C | Carvacrol | 88 | science.govcdnsciencepub.com |

| Fe-P-C | N-acetylserotonin | 99 | science.govcdnsciencepub.com |

| Fe-P-C | Brucine | 92 | science.govcdnsciencepub.com |

| Fe-P-C | Ketoconazole | 95 | science.govcdnsciencepub.com |

Synthetic Pathways for Site-Specific Deuterated Carvacrol Derivatives

The synthesis of carvacrol derivatives with deuterium labels at specific sites can be achieved through multi-step synthetic sequences involving deuterated building blocks or through the strategic functionalization of the carvacrol molecule followed by deuteration.

One approach involves the synthesis of carvacrol from a deuterated precursor. For example, the Friedel-Crafts alkylation of a specifically deuterated o-cresol (B1677501) with isopropanol (B130326) or propylene (B89431) using a solid acid catalyst could yield a site-specifically deuterated carvacrol. researchgate.net Alternatively, the synthesis of carvacrol can be achieved through the isomerization of carvone (B1668592). unige.it If a deuterated carvone is used as the starting material, this could lead to a deuterated carvacrol derivative.

Another strategy involves the introduction of functional groups that can be replaced with deuterium. For instance, halogenated carvacrol derivatives can be synthesized, and the halogen can then be removed reductively using a deuterium source, such as deuterium gas (D₂) with a palladium catalyst, to introduce deuterium at a specific position. The synthesis of various carvacrol derivatives, including ethers and esters, has been reported, which could serve as intermediates for targeted deuteration reactions. nih.govresearchgate.net

Post-Synthesis Isotopic Exchange Protocols for this compound Production

Post-synthesis isotopic exchange offers a direct method to introduce deuterium into the carvacrol molecule. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions on the pre-formed carvacrol skeleton. The conditions for these exchange reactions can be tuned to control the extent and regioselectivity of deuteration.

Acid-catalyzed H-D exchange using deuterated acids is a straightforward method, although it may lack selectivity and require harsh conditions. acs.org More controlled and efficient post-synthetic deuteration can be achieved using heterogeneous catalysts. As previously mentioned, catalysts like Pt/C and nanostructured iron have been shown to be effective for the deuteration of phenols with D₂O. acs.orgacs.org

A particularly promising method for the production of this compound involves the use of the Fe-P-C single-atom catalyst. acs.orgcardiff.ac.uk This catalyst has demonstrated high efficiency and regioselectivity for the deuteration of phenols. acs.orgcardiff.ac.uk By subjecting carvacrol to this catalytic system with D₂O as the deuterium source, it is possible to achieve high levels of deuterium incorporation, primarily at the aromatic positions activated by the hydroxyl group, leading to the formation of this compound. The reaction conditions, such as catalyst loading, temperature, and reaction time, can be optimized to maximize the yield and isotopic purity of the desired deuterated product.

Advanced Analytical Characterization of Carvacrol D3

Spectroscopic Techniques for Deuterium (B1214612) Localization and Quantification

Spectroscopic methods are indispensable for the detailed structural elucidation of isotopically labeled compounds. They provide direct information on the atomic and molecular level, enabling the precise localization and quantification of deuterium atoms within the Carvacrol-d3 molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise location of deuterium atoms and assessing the isotopic purity of this compound. Since deuterium (²H) has a nuclear spin of I=1, it is NMR active, but it is observed in a completely different spectral region than proton (¹H), which has a spin of I=1/2. wikipedia.org

In ¹H NMR spectroscopy, the deuteration site is identified by the disappearance of a proton signal. For instance, if the methyl group attached to the aromatic ring is deuterated to create this compound, the singlet corresponding to these three protons in a standard carvacrol (B1668589) spectrum would be absent in the ¹H NMR spectrum of the deuterated compound. The remaining proton signals of the aromatic ring, the isopropyl group, and the hydroxyl group would remain, confirming the specific position of the isotopic labels.

Conversely, ²H NMR spectroscopy is used to directly observe the deuterium nuclei. The ²H spectrum will show a signal at a chemical shift almost identical to that of the corresponding protons in the non-deuterated molecule. wikipedia.orgblogspot.com The presence of a peak in the ²H NMR spectrum confirms successful deuteration. The integration of signals in both ¹H and ²H spectra, often against a known internal standard, allows for the calculation of isotopic enrichment, which is a critical measure of the compound's quality. While ²H NMR provides a similar chemical shift range to ¹H NMR, the resolution is typically lower, and the signals are broader. wikipedia.orgmagritek.com

| Nucleus | Position | Expected Chemical Shift (δ) in ppm (CDCl₃) | Note |

| ¹H | Aromatic CH | 6.7 - 7.1 | Multiplet, reduced integration if deuterated |

| ¹H | Hydroxyl OH | ~4.7 | Singlet, broad |

| ¹H | Isopropyl CH | ~3.2 | Septet |

| ¹H | Isopropyl CH₃ | ~1.2 | Doublet |

| ¹H / ²H | Ring CH₃ | ~2.2 | Signal absent in ¹H NMR; present in ²H NMR |

This interactive table presents the expected NMR chemical shifts for this compound, assuming deuteration at the methyl group attached to the aromatic ring. The chemical shifts are based on typical values for carvacrol.

Mass spectrometry (MS) is a fundamental technique for confirming the molecular weight of this compound and analyzing its structural integrity through fragmentation patterns. wikipedia.org The molecular weight of natural carvacrol (C₁₀H₁₄O) is approximately 150.22 Da. The substitution of three hydrogen atoms (atomic mass ~1.008 Da) with three deuterium atoms (atomic mass ~2.014 Da) results in an expected molecular weight for this compound of approximately 153.24 Da. Observing the molecular ion peak ([M]⁺) at the correct mass-to-charge ratio (m/z) in the mass spectrum provides direct confirmation of successful deuteration.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. The fragmentation pattern of this compound will be analogous to that of unlabeled carvacrol, but fragments containing the deuterium-labeled group will exhibit a mass shift. elsevierpure.com For example, a common fragmentation pathway for phenols involves the loss of alkyl groups. youtube.com In carvacrol, the loss of the isopropyl group (C₃H₇•) results in a fragment ion at m/z 107. If the deuteration is on the methyl group, this fragment would be unaffected. However, any fragmentation pathway that retains the deuterated methyl group will result in a fragment ion that is 3 Da heavier than the corresponding fragment from unlabeled carvacrol. This detailed analysis helps to confirm the location of the deuterium labels. researchgate.net

| Ion | Proposed Structure / Loss | Expected m/z (Carvacrol) | Expected m/z (this compound) |

| [M]⁺ | Molecular Ion | 150 | 153 |

| [M-CH₃]⁺ | Loss of a methyl radical | 135 | 135 or 138* |

| [M-C₃H₇]⁺ | Loss of isopropyl radical | 107 | 107 |

*Depending on which methyl group is lost and where deuteration occurs. This table assumes deuteration on one of the methyl groups.

Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of molecules. The substitution of hydrogen with deuterium significantly alters the vibrational frequencies of the bonds involved, providing a clear spectral signature of deuteration. libretexts.org

The most pronounced effect is observed in the C-H stretching region. C-H bonds typically exhibit strong stretching vibrations in the 2850-3100 cm⁻¹ region of the IR spectrum. orgchemboulder.comlibretexts.org Due to the increased mass of the deuterium atom, the corresponding C-D bond vibrates at a significantly lower frequency. The C-D stretching absorption is typically found in the 2100-2250 cm⁻¹ range. ucla.edu The appearance of a distinct peak in this region, coupled with a decrease in the intensity of the corresponding C-H stretching peak, is unequivocal evidence of deuteration. Other vibrational modes, such as bending (scissoring, wagging), are also affected, leading to shifts in the "fingerprint region" (below 1500 cm⁻¹) of the spectrum, further confirming the compound's identity.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) in Carvacrol | Expected Wavenumber (cm⁻¹) in this compound |

| O-H Stretch | Phenolic Hydroxyl | 3200 - 3550 (broad) | 3200 - 3550 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 | 3000 - 3100 |

| C-H Stretch | Alkyl (Isopropyl, Methyl) | 2870 - 2960 | Diminished intensity |

| C-D Stretch | Alkyl (Deuterated Methyl) | N/A | 2100 - 2250 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | 1450 - 1600 |

Chromatographic Methods for this compound Purity and Isotopic Enrichment Assessment

Chromatographic techniques are essential for separating this compound from potential impurities, including any remaining non-deuterated carvacrol or other synthesis byproducts. This separation is critical for accurate purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of volatile and semi-volatile compounds like carvacrol and its deuterated analogues. tisserandinstitute.orgazom.com In GC, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. This compound will have a retention time very similar to that of unlabeled carvacrol, although slight differences due to the chromatographic isotope effect can sometimes be observed. edu.krd

The true power of the technique comes from the coupling with a mass spectrometer as the detector. As the compounds elute from the GC column, they are ionized and their mass-to-charge ratio is determined. The MS detector can easily differentiate between this compound (m/z 153) and any residual carvacrol (m/z 150). By integrating the peak areas corresponding to these two masses, a precise measurement of the isotopic enrichment (or isotopic purity) can be determined. Furthermore, the chromatogram provides a clear profile of chemical purity, separating this compound from any other volatile impurities.

| Parameter | Typical Value / Condition |

| GC Column | HP-5MS, DB-5, or similar non-polar capillary column |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp ~60°C, ramp to ~240°C |

| MS Detector | Electron Ionization (EI), scanning m/z 40-200 |

| Expected Retention Time | 10 - 15 minutes (dependent on exact method) |

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be applied to the analysis of this compound. walshmedicalmedia.com Unlike GC, HPLC separates compounds in the liquid phase. For a molecule like carvacrol, a reversed-phase HPLC method is typically employed, where a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

HPLC is highly effective for assessing chemical purity by separating this compound from non-volatile impurities that would not be amenable to GC analysis. While HPLC can separate some isotopic isomers, baseline separation of this compound from carvacrol is challenging and often not fully achieved. acs.orgmdpi.com Therefore, for isotopic enrichment analysis, HPLC is most powerful when coupled to a mass spectrometer (LC-MS). The HPLC provides the initial purification, and the MS detector provides the mass-specific detection needed to quantify the ratio of deuterated to non-deuterated compound.

| Parameter | Typical Value / Condition |

| HPLC Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient of Acetonitrile/Water |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~275 nm or Mass Spectrometry (MS) |

| Expected Retention Time | 5 - 10 minutes (dependent on exact method) |

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium/Hydrogen (D/H) Ratio Profiling and Origin Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a powerful technique used to measure the relative abundance of stable isotopes in a given sample. For a deuterated compound like this compound, IRMS is the definitive method for confirming isotopic enrichment and determining the precise deuterium/hydrogen (D/H) ratio. This ratio, expressed in delta notation (δ²H) in parts per thousand (‰) relative to a standard (Vienna Standard Mean Ocean Water, V-SMOW), is a critical quality attribute.

In the context of this compound, which is intentionally enriched with deuterium, the primary application of IRMS would be to quantify the level of deuterium incorporation. This is crucial for its use as an internal standard in quantitative analyses, where a known, high level of isotopic purity is required to differentiate it from the non-deuterated analyte.

While the "origin tracing" aspect of D/H profiling is typically applied to natural products to determine their geographical or botanical source, the same principle allows for the clear distinction between synthetically deuterated this compound and its natural or synthetic non-deuterated counterparts. Natural carvacrol exhibits a characteristic range of δ²H values that are significantly more depleted in deuterium compared to synthetic versions. nih.govresearchgate.net For instance, δ²H values for carvacrol in authentic oregano oils can range from -223‰ to -193‰. nih.gov A synthesized, non-deuterated carvacrol was found to have a δ²H value of -61‰. nih.gov this compound, by contrast, would exhibit a dramatically positive δ²H value, reflecting its enrichment in deuterium.

Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS) is the hyphenated technique used to determine the D/H ratio of specific compounds within a complex mixture. nih.gov The gas chromatograph (GC) separates the individual components, after which each compound is directed into a high-temperature pyrolysis reactor. Here, the organic molecules are quantitatively converted to hydrogen (H₂) and carbon monoxide (CO) gas. The hydrogen gas is then introduced into the isotope ratio mass spectrometer, which measures the ratio of deuterium to hydrogen (²H/¹H).

For this compound, GC-Py-IRMS would serve several key analytical purposes:

Verification of Isotopic Enrichment: The primary application would be to confirm the successful incorporation of deuterium into the carvacrol molecule and to quantify the exact D/H ratio. This serves as a fundamental quality control check.

Purity Analysis: The technique can distinguish the this compound peak from any residual, non-deuterated carvacrol, allowing for an assessment of its isotopic purity.

Use as an Internal Standard: In quantitative methods, such as isotope dilution analysis, this compound is added to a sample as an internal standard. GC-Py-IRMS can be used to verify the isotopic stability and integrity of the standard before its use, ensuring accurate quantification of the target analyte (natural carvacrol). nih.govresearchgate.net

The data generated from such an analysis would be analogous to that collected for natural essential oils, but the δ²H values would differ significantly. The following tables present research findings for natural, non-deuterated carvacrol and related compounds, illustrating the type of data obtained through GC-Py-IRMS analysis.

Table 1: Illustrative δ²H Values for Natural Aromatic Compounds in Essential Oils

This table shows the typical range of δ²H values for carvacrol and its biosynthetic precursor, p-cymene (B1678584), found in authentic essential oils from different plant species. This data is used to establish authenticity and origin. A deuterated compound like this compound would have a vastly different, highly positive δ²H value.

| Compound | Plant Source (Genus) | δ²H (V-SMOW) Range (‰) | Reference |

|---|---|---|---|

| Carvacrol | Origanum (Oregano) | -223 to -193 | nih.gov |

| p-Cymene | Origanum (Oregano) | -284 to -259 | nih.gov |

| Carvacrol | Satureja (Savory) | -226 (mean) | nih.gov |

| p-Cymene | Satureja (Savory) | -283 (mean) | nih.gov |

| Carvacrol (Synthetic) | N/A | -61 | researchgate.net |

Table 2: Isotopic Fractionation Factors for Natural Carvacrol

The isotopic fractionation factor (α) between a product (carvacrol) and its precursor (p-cymene) can be calculated from their respective δ²H values. This factor is used in authenticity studies of essential oils. nih.gov A similar approach could theoretically be used to study the synthesis process of this compound.

| Isotopic Relationship | Calculated Fractionation Factor (α) | Reference |

|---|---|---|

| α(carvacrol/p-cymene) | 1.08 | nih.gov |

Mechanistic Investigations of Carvacrol Action Utilizing Deuterated Probes Carvacrol D3

Elucidation of Biological Targets and Molecular Signaling Pathways

In Vitro Cellular Pathway Modulation Studies with Carvacrol-d3

No specific in vitro studies utilizing this compound to investigate the modulation of cellular pathways have been identified. Research on the non-deuterated form, carvacrol (B1668589), has shown that it can influence various signaling pathways, including those involved in inflammation and apoptosis. However, equivalent studies employing a deuterated analogue to refine these findings or to explore kinetic effects on pathway modulation are not available.

Investigation of Receptor Binding and Enzyme Inhibition Mechanisms Using Deuterated Carvacrol

There is no available research on the use of deuterated carvacrol for investigating receptor binding or enzyme inhibition mechanisms. While studies on carvacrol have explored its interactions with various receptors and its inhibitory effects on enzymes like cyclooxygenases, the use of this compound as a tool to probe the nature of these interactions, such as determining the importance of specific C-H bonds in binding or catalysis through kinetic isotope effect studies, has not been reported.

Cellular and Subcellular Effects of this compound

Membrane Permeability and Integrity Studies in Prokaryotic and Eukaryotic Cell Models

Specific studies on the effects of this compound on the membrane permeability and integrity of prokaryotic and eukaryotic cells are not documented in the scientific literature. The disruptive effects of carvacrol on cell membranes are a known aspect of its antimicrobial activity. However, investigations using this compound to potentially differentiate the kinetics of membrane interaction or to serve as a tracer for membrane transport have not been conducted.

Intracellular Localization and Distribution Profiling via Deuterium (B1214612) Tracing

There are no published studies that utilize deuterium tracing with this compound to profile its intracellular localization and distribution. Techniques such as Raman microspectroscopy or secondary ion mass spectrometry (SIMS) could theoretically be used with deuterated compounds for subcellular imaging. However, such research specifically employing this compound has not been reported.

Metabolic Profiling and Pharmacokinetic Studies of Carvacrol D3

In Vitro Metabolic Transformation Pathways of Carvacrol-d3 in Hepatic and Gut Microbiota Systems

The metabolism of carvacrol (B1668589) primarily occurs in the liver, where it undergoes two main biotransformation pathways. frontiersin.org The first and major pathway involves the conjugation of the phenolic hydroxyl group with glucuronic acid or sulfate. frontiersin.org The second, a minor pathway, involves the oxidation of the terminal methyl groups to form primary alcohols. frontiersin.org In vitro studies using liver cells, such as rat hepatocytes, have demonstrated the capacity of these cells to take up and metabolize vitamin D3 into its various metabolites, a process that can be extrapolated to understand the hepatic metabolism of other compounds like carvacrol. nih.gov

The gut microbiota also plays a role in the metabolism of carvacrol. For instance, carvacrol and its isomer thymol (B1683141) have been shown to promote the production of secondary bile acids by increasing the abundance of certain gut bacteria. mdpi.com This suggests that the gut microbiota can actively transform carvacrol.

For this compound, the deuteration is expected to influence these metabolic pathways. Specifically, if the deuteration occurs at a site of enzymatic attack, such as the methyl groups, the rate of oxidation at that position would be reduced due to the kinetic isotope effect. This could lead to a shift in the metabolic profile, potentially favoring the conjugation pathway over the oxidation pathway. Studies on other deuterated compounds have shown that deuteration can alter the ratio of metabolites formed. juniperpublishers.com

In Vivo Metabolic Fate of this compound in Non-Human Organisms for Metabolite Identification

In vivo studies in non-human organisms are crucial for identifying the full spectrum of metabolites of this compound. Following oral administration in animal models, carvacrol is absorbed and distributed to various tissues, with a significant portion remaining in the gastrointestinal tract and being excreted in the urine. frontiersin.org Pharmacokinetic studies in broiler chickens have shown that carvacrol is metabolized into carvacrol glucuronide and carvacrol sulfate. nih.gov

Identification and Quantification of Deuterium-Labeled Metabolites and Biotransformation Products

Liquid chromatography-mass spectrometry (LC-MS) is the primary analytical technique for the identification and quantification of deuterium-labeled metabolites. nih.gov Stable isotope-labeled internal standards, including deuterated compounds, are essential for accurate quantification in these assays. sigmaaldrich.com The synthesis of deuterium-labeled metabolites serves as a reference for their identification in biological samples. nih.govmdpi.com

The biotransformation products of this compound would include deuterated versions of the known metabolites of carvacrol. The primary metabolites expected are this compound-glucuronide and this compound-sulfate, formed through conjugation. Oxidative metabolites, such as hydroxylated derivatives of this compound, would also be anticipated, although potentially in smaller quantities compared to the non-deuterated form due to the KIE.

The table below lists the potential biotransformation products of this compound.

| Parent Compound | Potential Biotransformation Product | Metabolic Pathway |

| This compound | This compound-glucuronide | Glucuronidation (Conjugation) |

| This compound | This compound-sulfate | Sulfation (Conjugation) |

| This compound | Hydroxylated this compound | Oxidation |

This table is interactive. Click on the headers to sort the data.

Kinetic Isotope Effects (KIEs) in Carvacrol Metabolism and Reaction Mechanism Elucidation

The study of kinetic isotope effects (KIEs) provides valuable insights into the mechanisms of enzymatic reactions. nih.gov The replacement of hydrogen with deuterium (B1214612) can slow down a reaction if the C-H bond is broken in the rate-determining step. juniperpublishers.com

A primary KIE is observed when the bond to the isotope is cleaved in the rate-limiting step of the reaction. For carvacrol metabolism, a primary KIE would be expected in the oxidation of the methyl groups, as this involves the cleavage of a C-H bond. The magnitude of the KIE (the ratio of the rate constant for the hydrogen-containing substrate to the deuterium-containing substrate, kH/kD) can provide information about the transition state of the reaction.

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond breaking in the rate-determining step. These effects are generally smaller than primary KIEs but can still provide useful information about changes in hybridization or the steric environment of the reaction center during the transition state.

A key application of deuteration in drug design is to enhance metabolic stability. juniperpublishers.com By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, the rate of metabolism at those positions can be significantly reduced. juniperpublishers.cominformaticsjournals.co.in This can lead to several favorable pharmacokinetic outcomes, including:

Increased half-life: A slower rate of metabolism can prolong the presence of the active compound in the body.

Increased bioavailability: Reduced first-pass metabolism can lead to a higher proportion of the administered dose reaching systemic circulation.

Reduced formation of toxic metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration can "shunt" the metabolism towards safer pathways. juniperpublishers.com This phenomenon is known as metabolic switching. osti.gov

The table below summarizes the potential effects of deuteration on the metabolism of carvacrol.

| Metabolic Parameter | Effect of Deuteration (this compound) | Underlying Principle |

| Rate of Oxidation | Decreased | Primary Kinetic Isotope Effect |

| Metabolic Half-life | Increased | Slower metabolic clearance |

| Bioavailability | Potentially Increased | Reduced first-pass metabolism |

| Metabolite Profile | Altered (Metabolic Switching) | Shifting of metabolic pathways |

This table is interactive. Click on the headers to sort the data.

Computational Chemistry and Structure Activity Relationship Sar Studies on Carvacrol and Its Deuterated Analogs

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. This method is instrumental in understanding how a ligand, such as carvacrol (B1668589), might interact with a biological target, typically a protein or enzyme. Subsequent molecular dynamics (MD) simulations can then model the behavior of the ligand-target complex over time, providing insights into its stability and the nature of the interactions.

Numerous studies have employed these techniques to investigate carvacrol's interactions with a wide array of biological targets. For instance, docking studies have explored carvacrol's binding to proteins involved in quorum sensing in Pseudomonas aeruginosa, such as LasI and LasR, revealing binding energies of -5.932 kcal/mol and -7.469 kcal/mol, respectively. cdnsciencepub.com Further analysis using the Molecular Mechanics/Generalized Born Surface Area (MMGBSA) method calculated even more favorable binding free energies of -33.14 kcal/mol and -54.22 kcal/mol for the LasI and LasR complexes, respectively. cdnsciencepub.com These strong interactions are supported by the formation of hydrogen and hydrophobic bonds within the active sites of these proteins. cdnsciencepub.com

Other research has shown carvacrol's potential to interact with various other targets. Docking simulations have indicated that carvacrol can bind to the D-alanine: D-alanine ligase in Acinetobacter baumannii with a high binding free energy of -8.1 kcal/mol, an interaction confirmed to be stable over 100-nanosecond MD simulations. frontiersin.org Similarly, studies targeting enzymes like lipoxygenase have shown a high affinity for carvacrol. semanticscholar.org Carvacrol has also been docked into the binding pocket of the TRPA1 channel, and its interaction with key amino acid residues has been analyzed. mdpi.com

While specific molecular docking studies on Carvacrol-d3 are not extensively documented, the principles of its interaction can be inferred. Deuterium (B1214612) substitution is not expected to significantly alter the steric profile or the electronic properties that govern non-covalent interactions like hydrogen bonds and van der Waals forces. Therefore, this compound would be predicted to bind to the same targets as carvacrol with very similar binding energies and interaction patterns. The primary influence of deuteration lies in its effect on the kinetics of metabolic processes, rather than on the thermodynamics of target binding.

Table 1: Selected Molecular Docking and Dynamics Simulation Findings for Carvacrol

| Biological Target | Organism/System | Docking Score / Binding Energy (kcal/mol) | Key Interacting Residues (if specified) | Simulation Stability |

|---|---|---|---|---|

| LasR (Quorum Sensing Protein) | Pseudomonas aeruginosa | -7.469 (Docking), -54.22 (MMGBSA) | Tyr47, Tyr64, Ala50, Ile52, Leu36, Leu39, Leu40, Leu125, Val76 | Stable over 100 ns simulation. cdnsciencepub.com |

| LasI (Quorum Sensing Protein) | Pseudomonas aeruginosa | -5.932 (Docking), -33.14 (MMGBSA) | Phe105, Thr144, Arg30, Val148, Trp33, Phe27 | Not specified. cdnsciencepub.com |

| D-alanine: D-alanine ligase (2ZDQ) | Acinetobacter baumannii | -8.1 | Not specified | Stable over 100 ns simulation. frontiersin.org |

| Lipoxygenase (LOX) | General | -22.79 | Not specified | Stable RMSD, RMSF, and RoG over 200 ns. semanticscholar.org |

| SARS-CoV-2 Nsp10-Nsp16 Complex | Virus | -6.5 | Arg4 | Not specified. turkjps.org |

| 11β-HSD1 | Human (Diabetes Target) | -4.61 | Not specified | Not specified. itb.ac.id |

| TRPA1 Channel | Human | -5.6 | Ala(A:836), Leu(B891), Leu(B:936), Ile(A:837) | Stable RMSD over 100 ns simulation. mdpi.com |

In Silico Prediction of Metabolic Hot Spots and Deuterium Protection Strategies

A key application of computational chemistry in drug design is the prediction of a molecule's metabolic fate. In silico tools can identify "metabolic hot spots"—positions on a molecule that are most susceptible to metabolism by enzymes, particularly the Cytochrome P450 (CYP) family. nih.gov Identifying these hot spots is the first step in devising strategies, such as selective deuteration, to improve a compound's metabolic profile.

For carvacrol, the chemical structure presents several potential sites for metabolism. These include the aromatic ring, which can undergo hydroxylation, and the isopropyl group, which is also a target for oxidation. The goal of creating this compound is to protect a metabolically labile position. By replacing a hydrogen atom at a hot spot with a deuterium atom, the rate of metabolic cleavage at that C-H bond can be significantly reduced due to the kinetic isotope effect (KIE). libretexts.orgwikipedia.org The C-D bond has a lower zero-point energy and thus requires more energy to break, slowing down the enzymatic reaction. libretexts.org

The effectiveness of this "deuterium protection" strategy depends on correctly identifying the primary site of metabolism. In silico metabolism prediction software (e.g., SwissADME, ADMET Predictor™) can model the interaction of a substrate like carvacrol with the active sites of various CYP isoenzymes. mdpi.comresearchgate.net These programs analyze factors such as the accessibility of each hydrogen atom and the stability of the potential resulting metabolites to predict the most likely sites of oxidation.

Advanced Applications of Carvacrol D3 in Chemical Biology and Biomedical Research

Deuterated Carvacrol (B1668589) as a Tool for Prodrug Design and Optimization with Enhanced Stability

Carvacrol, despite its promising therapeutic properties, possesses limitations such as poor water solubility, high volatility, and chemical instability, which can hinder its pharmacological applications. researchgate.netresearchgate.net To overcome these challenges, researchers have explored prodrug strategies, where the active carvacrol molecule is temporarily modified to improve its physicochemical properties. researchgate.netmdpi.comnih.gov The incorporation of deuterium (B1214612) to create Carvacrol-d3 offers an additional layer of optimization for these prodrugs, primarily by enhancing their metabolic stability.

The carbon-hydrogen (C-H) bond is a common site for metabolic oxidation by enzymes, particularly the Cytochrome P450 (CYP450) family. musechem.com Replacing a hydrogen atom at a metabolically vulnerable position with a deuterium atom creates a stronger carbon-deuterium (C-D) bond. unibestpharm.com This increased bond strength can slow the rate of enzymatic cleavage, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). musechem.com By strategically applying this principle to a carvacrol prodrug, its metabolic breakdown can be decelerated. informaticsjournals.co.in This can lead to a longer biological half-life, increased systemic exposure, and potentially a reduced dosing frequency compared to the non-deuterated counterpart. musechem.cominformaticsjournals.co.in Deuteration can therefore stabilize the prodrug, ensuring that more of the active carvacrol is released at the desired site of action over a prolonged period. ansto.gov.au

Table 1: Comparison of Properties for Carvacrol and Hypothesized Enhancements for a this compound Prodrug This interactive table outlines the potential improvements in physicochemical and pharmacokinetic properties when moving from the parent compound, carvacrol, to a deuterated prodrug version.

| Property | Standard Carvacrol | Hypothesized this compound Prodrug | Rationale for Enhancement |

|---|---|---|---|

| Water Solubility | Poor researchgate.net | Improved | Prodrug moiety is designed to increase hydrophilicity. researchgate.net |

| Chemical Stability | Low (prone to oxidation) researchgate.net | Improved | Prodrug modification can protect the phenolic hydroxyl group. mdpi.com |

| Metabolic Stability | Susceptible to metabolism musechem.com | Enhanced | Deuteration at metabolic sites slows enzymatic breakdown (DKIE). unibestpharm.com |

| Biological Half-life | Short | Extended | Reduced rate of metabolism leads to longer circulation time. musechem.cominformaticsjournals.co.in |

| Bioavailability | Limited researchgate.net | Increased | Improved solubility and stability enhance absorption and systemic exposure. informaticsjournals.co.in |

Applications in Biomarker Discovery and Isotope Dilution Mass Spectrometry for Quantitative Analysis

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for accurate and precise quantification of molecules in complex biological matrices like plasma, urine, and cerebrospinal fluid. cnr.itucl.ac.uk This technique relies on the use of a stable isotope-labeled internal standard, for which this compound is an ideal candidate when measuring its non-deuterated counterpart. thalesnano.com In this application, a known quantity of this compound is added ("spiked") into a biological sample at the beginning of the preparation process. eur.nl

Because this compound is chemically almost identical to endogenous carvacrol, it experiences the same processing and potential for loss during extraction, purification, and ionization as the analyte of interest. cnr.it However, the mass spectrometer can easily distinguish between the deuterated standard and the native compound due to the mass difference of the deuterium atoms. eur.nl By measuring the ratio of the signal intensity of the native carvacrol to the known amount of the this compound standard, analysts can calculate the absolute concentration of the native carvacrol with exceptional accuracy, correcting for any procedural variations. cnr.itnih.gov This method is crucial in biomarker discovery, where precise measurements of carvacrol or its metabolites could indicate a particular physiological state, disease progression, or response to therapy.

Table 2: Principle of Isotope Dilution Mass Spectrometry (ID-MS) for Carvacrol Quantification This interactive table illustrates how this compound is used as an internal standard in ID-MS to quantify native carvacrol in a biological sample.

| Step | Description | Native Carvacrol (Analyte) | This compound (Internal Standard) |

|---|---|---|---|

| 1. Spiking | A known amount of the internal standard is added to the sample. | Unknown amount (to be measured). | Known amount added. |

| 2. Sample Prep | The sample undergoes extraction and purification. | Experiences the same procedural loss as the standard. | Experiences the same procedural loss as the analyte. |

| 3. MS Analysis | The sample is analyzed by mass spectrometry. | Detected at its specific mass-to-charge ratio (m/z). | Detected at a higher m/z due to the deuterium atoms. |

| 4. Quantification | The ratio of the analyte's peak area to the standard's peak area is calculated. | Concentration is determined by comparing its signal ratio to a calibration curve. | Its known concentration and measured signal provide the reference point. |

Contribution to Understanding Natural Product Biosynthesis and Authentication

This compound serves as an invaluable tool for both elucidating the biogenesis of natural compounds and verifying the authenticity of commercial products. In biosynthesis studies, researchers can use deuterated precursors to trace the complex metabolic pathways within plants. simsonpharma.com Carvacrol is biosynthesized in plants like oregano and thyme from precursors such as γ-terpinene and p-cymene (B1678584) via the methylerythritol phosphate (B84403) (MEP) pathway. frontiersin.orgmdpi.comdb-thueringen.de By feeding a plant a deuterated version of a suspected precursor, scientists can track the incorporation of deuterium into the final carvacrol molecule using mass spectrometry. This acts as a label, confirming the steps and intermediates involved in the biosynthetic route. clearsynth.com

In the context of product authentication, the essential oil industry faces challenges with adulteration, where high-value natural oils are diluted with cheaper synthetic equivalents. researchgate.net this compound is essential for the accurate quantification of carvacrol in essential oils like oregano oil. oup.com Using the highly precise ID-MS method, this compound is added as an internal standard to determine the exact concentration of natural carvacrol. researchgate.net This measured concentration can then be compared against established authenticity ranges for genuine essential oils. tandfonline.com A concentration that falls outside the expected range can indicate adulteration or poor quality, thus protecting consumers and ensuring product integrity. oup.comtandfonline.com

Table 3: Role of this compound in Authentication of Oregano (Origanum vulgare) Essential Oil This interactive table outlines how the precise quantification of carvacrol, enabled by this compound, is used to verify the authenticity of oregano essential oil.

| Major Constituent | Typical % in Authentic Oil mdpi.comresearchgate.net | Analytical Method | Role of this compound |

|---|---|---|---|

| Carvacrol | 60 - 85% | GC-MS with Isotope Dilution | Serves as the internal standard for precise quantification of carvacrol content. |

| p-Cymene | 3 - 18% | GC-MS | Quantified relative to an appropriate standard. |

| γ-Terpinene | 1 - 16% | GC-MS | Quantified relative to an appropriate standard. |

| Thymol (B1683141) | < 5% | GC-MS | Quantified relative to an appropriate standard. |

Development of Novel Research Probes for Functional Studies in Biological Systems

Deuterated compounds like this compound are powerful research probes for investigating the mechanisms of action and metabolic fate of bioactive molecules. clearsynth.comsimsonpharma.com Carvacrol exhibits a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects. researchgate.netfrontiersin.orgmdpi.com However, the precise molecular interactions and metabolic transformations that produce these effects are often complex. By using this compound, researchers can trace the molecule's journey through a biological system, such as a cell culture or an animal model. clearsynth.com

This "tracer" capability allows for detailed absorption, distribution, metabolism, and excretion (ADME) studies. thalesnano.com Scientists can identify the metabolites of carvacrol by searching for the deuterium-labeled signature in mass spectrometry data, providing a clearer picture of how the body processes the compound. simsonpharma.com Furthermore, this compound can be used to probe drug-target interactions. If a specific C-H bond in carvacrol is critical for binding to an enzyme or receptor, replacing it with a stronger C-D bond may alter the interaction's strength or kinetics. Observing such a change (the kinetic isotope effect) provides strong evidence for the functional importance of that specific position in the molecule's biological activity. musechem.com

Table 4: Application of this compound as a Research Probe in Functional Studies This interactive table details how this compound can be employed to investigate various biological processes and mechanisms of action.

| Type of Functional Study | Objective | Role of this compound | Information Gained |

|---|---|---|---|

| Metabolic Pathway Tracing | To identify the metabolites of carvacrol in vivo or in vitro. | Acts as a labeled tracer that can be distinguished from endogenous compounds. simsonpharma.com | Elucidation of metabolic breakdown products and pathways. |

| Pharmacokinetic (PK) Studies | To quantify the absorption, distribution, and elimination of carvacrol over time. | Serves as an internal standard for precise quantification in biological fluids. thalesnano.com | Accurate determination of the drug's PK profile. |

| Mechanism of Action (MOA) | To determine if a specific C-H bond is involved in target binding. | The C-D bond can alter reaction/binding rates (Kinetic Isotope Effect). musechem.com | Insight into the specific chemical interactions between carvacrol and its biological target. |

| Biofilm Formation Studies | To investigate the uptake and effect of carvacrol on microbial biofilms. acs.org | Allows for tracking and quantification of carvacrol within the biofilm matrix. | Understanding of drug penetration and mechanism of antibiofilm activity. |

Future Directions and Emerging Paradigms in Deuterated Carvacrol Research

Advancements in Stereoselective and Regioselective Deuteration Technologies

The precise placement of deuterium (B1214612) atoms within the carvacrol (B1668589) molecule is critical for its effective use in mechanistic and quantitative studies. Recent progress in synthetic organic chemistry offers a sophisticated toolbox for achieving high levels of stereoselectivity and regioselectivity in deuteration. These methods are moving beyond simple hydrogen-deuterium exchange to highly controlled, late-stage functionalization of complex molecules.

Key advancements include:

Base-Catalyzed H/D Exchange: While traditional methods often require harsh conditions like high temperatures, newer approaches offer milder alternatives. osti.gov For phenolic compounds like carvacrol, methods using sodium hydroxide (B78521) (NaOH) as a catalyst with heavy water (D₂O) as the deuterium source can achieve high regioselectivity for the ortho and/or para positions relative to the hydroxyl group. researchgate.net

Acid-Catalyzed Deuteration: Mild acid-catalyzed deuterium (MACD) labeling has proven effective for polyphenolic compounds. nih.gov Techniques using deuterated acids in ionic liquids, sometimes accelerated by microwave irradiation, can rapidly and selectively introduce deuterium onto the aromatic ring of polyphenols without affecting other parts of the molecule. acs.org

Transition Metal Catalysis: Homogeneous metal catalysts have been developed for C-H activation, enabling deuteration that might otherwise be challenging. For instance, ruthenium catalysts have been used for the efficient deuteration of substituted anilines at the ortho and/or para positions, a strategy that could be adapted for phenolic compounds. researchgate.net

Electrochemical Methods: Electrocatalytic splitting of heavy water (D₂O) is an emerging strategy for forming C-D bonds under mild conditions. oaes.cc This technique, along with other electrochemical approaches to late-stage functionalization, presents a green and highly controllable method for producing deuterated compounds. oaes.ccbeilstein-journals.org

These evolving technologies allow for the synthesis of specific Carvacrol-d3 isotopologues, where the deuterium label is placed on the aromatic ring, the isopropyl group, or the methyl group, enabling highly specific research questions to be addressed.

| Deuteration Technology | Deuterium Source | Key Features | Potential Application for Carvacrol |

|---|---|---|---|

| Base-Catalyzed H/D Exchange | D₂O | High regioselectivity for ortho/para positions on phenols; can be cost-effective. researchgate.net | Labeling the aromatic ring of carvacrol. |

| Acid-Catalyzed H/D Exchange | DCl, D₂O | Rapid, regioselective for aromatic rings; compatible with microwave irradiation. acs.org | Selective deuteration of the carvacrol aromatic ring. |

| Transition Metal Catalysis | D₂O | Enables C-H activation for targeted deuteration under specific catalytic conditions. researchgate.net | Precise labeling at positions that are unreactive to simple acid/base catalysis. |

| Electrochemical Deuteration | D₂O | Mild reaction conditions; high efficiency; green chemistry approach. oaes.ccbeilstein-journals.org | Sustainable and controlled synthesis of various this compound isotopologues. |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) with Deuterium Labeling Studies

The combination of stable isotope labeling with "omics" technologies provides a systems-level view of a compound's biological effects. This compound is an ideal tracer for these applications, offering solutions to the major limitations of traditional metabolomics and proteomics, such as absolute quantification and flux analysis. nih.govnih.gov

Metabolomics: In metabolomics, this compound can be administered to a biological system, and its metabolic fate can be traced with high accuracy using mass spectrometry. nih.gov This allows researchers to map the metabolic pathways involved in its biotransformation, quantify metabolic fluxes, and identify novel metabolites. creative-proteomics.com Non-targeted stable isotope labeling approaches can reveal unexpected metabolic shifts and generate new hypotheses about a compound's mode of action. frontiersin.org A novel workflow, Deuterium Adduct Bioactivity Screening (DABS), even uses untargeted deuterium labeling to discover new bioactive natural products by tracking which compounds bind strongly to whole cells. biorxiv.org

Proteomics: In proteomics, deuterium labeling is crucial for quantitative analysis and for studying protein-ligand interactions. sigmaaldrich.com Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique where the exchange rate of protein backbone amide hydrogens with deuterium in the solvent is measured. nih.govbeilstein-journals.org The binding of a ligand like carvacrol can alter this exchange rate in specific regions of a protein, allowing for the precise identification of binding sites and conformational changes. This provides invaluable insight into the direct protein targets of carvacrol, moving beyond inference to direct evidence of molecular interaction. nih.gov

| Omics Technology | Role of this compound | Research Outcome |

|---|---|---|

| Metabolomics | Metabolic tracer | Mapping of biotransformation pathways; quantification of metabolic flux; identification of carvacrol metabolites. nih.govcreative-proteomics.com |

| Proteomics (Quantitative) | Internal standard (in some applications) | Accurate quantification of changes in protein expression in response to carvacrol treatment. sigmaaldrich.com |

| Proteomics (HDX-MS) | Probing ligand | Identification of direct protein binding partners and mapping of interaction sites. nih.govbeilstein-journals.org |

Expansion of Mechanistic Investigations into More Complex Biological Systems and Host-Microbe Interactions

While many studies have investigated carvacrol's effects in vitro, its mechanism of action in a whole organism is far more complex. mdpi.comsryahwapublications.com this compound is essential for dissecting these interactions in vivo. The ability to distinguish the administered deuterated compound from any structurally similar endogenous molecules allows for unambiguous tracking of its distribution, metabolism, and excretion within a host.

A particularly promising area is the study of host-microbe interactions. ku.dkinteresjournals.org Carvacrol is known to possess significant antimicrobial properties, and its efficacy is often linked to its ability to disrupt bacterial cell membranes or specific cellular processes. acs.orgnih.gov For example, research has shown carvacrol can inhibit biofilm formation in pathogens like MRSA by targeting regulatory proteins such as SarA. acs.org Other work suggests it may inhibit bacterial cell division by interacting with the FtsZ protein. nih.gov

Using this compound in a host model, such as Caenorhabditis elegans or a rodent model infected with a specific pathogen, would allow researchers to simultaneously track its concentration in host tissues and within the microbial population. mit.edu This can answer critical questions: Does carvacrol reach the site of infection at a sufficient concentration? How is it metabolized by the host versus the microbe? How does it alter the metabolic interaction between the host and its microbiome?

Methodological Innovations for Enhanced this compound Analysis and Application

The utility of this compound is intrinsically linked to the analytical methods used for its detection and quantification. Innovations in this area focus on improving sensitivity, specificity, and the richness of the data obtained.

High-Resolution Mass Spectrometry (HR-MS): This technique is fundamental for analyzing deuterated compounds. It allows for the accurate determination of isotopic enrichment and ensures the structural integrity of the labeled molecule. rsc.org

Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS): This is a specialized and powerful technique for precisely measuring the deuterium/hydrogen (D/H) ratio in specific compounds within a complex mixture. nih.gov It has been successfully used to analyze carvacrol in essential oils and can distinguish between natural and synthetic sources based on isotopic signatures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR remains a cornerstone for confirming the exact position of deuterium labels within the this compound molecule, which is essential for interpreting results from mechanistic studies. rsc.org

This compound as an Internal Standard: One of the most significant applications of this compound is its use as an internal standard for the quantification of unlabeled carvacrol in complex matrices. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer, correcting for sample loss during preparation and analysis. This enables highly accurate and precise quantification using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netbelnauka.by

Exploration of Deuterated Carvacrol in Understanding Environmental Fate and Degradation Mechanisms

Understanding the environmental fate of natural compounds like carvacrol is crucial for assessing their ecological impact. As a volatile terpene, carvacrol is released into the environment by plants and is also used in various commercial products. copernicus.org Deuterium labeling provides a robust method for tracing its journey through different environmental compartments.

The use of isotopically labeled compounds is a well-established strategy in environmental fate studies. battelle.org Unlike radiolabeling, stable isotope labeling with deuterium avoids the complications of radioactive materials. By introducing this compound into a model ecosystem (e.g., a soil or water sample), scientists can:

Track Distribution and Transport: Monitor its movement between soil, water, and air.

Elucidate Degradation Pathways: Identify the products of biotic (microbial) and abiotic (e.g., photodegradation) processes. nih.govd-nb.info The ability to track the deuterium label through various transformation products is key to building a complete picture of the degradation mechanism. nih.gov

Perform Mass Balance Studies: Accurately account for the initial amount of the compound and determine how much is degraded, adsorbed to particles, or volatilized. battelle.org

Studies using other labeled terpenes, such as β-myrcene-d6, have successfully tracked thermal degradation products, demonstrating the power of this approach. rsc.orgrsc.org Applying this strategy to this compound will provide definitive data on its persistence, mobility, and transformation in the environment.

Q & A

Q. What are the standard methodologies for synthesizing Carvacrol-d3, and how do reaction conditions influence isotopic purity?

this compound is typically synthesized via catalytic deuteration of carvacrol using deuterium gas (D₂) in the presence of palladium or platinum catalysts. Key considerations include:

- Temperature control : Higher temperatures (80–120°C) accelerate deuteration but may induce side reactions, requiring rigorous NMR validation of isotopic purity .

- Solvent selection : Non-polar solvents (e.g., deuterated toluene) minimize proton exchange, preserving D/H ratios .

- Purification : Column chromatography with deuterated solvents ensures removal of unreacted precursors. A yield-purity trade-off table is recommended for optimization (e.g., 85% yield at >98% isotopic purity vs. 95% yield at 92% purity) .

Q. Which analytical techniques are most robust for quantifying this compound in complex matrices (e.g., biological samples)?

- HPLC-MS/MS : Use a C18 column with deuterated methanol-water gradients. This compound’s m/z 154.2 → 136.1 transition (vs. m/z 151.2 for non-deuterated carvacrol) minimizes cross-talk .

- GC-NMR : Requires cryogenic probes to enhance sensitivity for low-concentration deuterated analogs. Confirm peak assignments via spiked standards and spectral deconvolution .

- Validation : Include recovery studies (70–120% acceptable range) and matrix effect assessments (e.g., plasma vs. tissue homogenates) .

Advanced Research Questions

Q. How can researchers address contradictory data on this compound’s stability under varying pH and temperature conditions?

Conflicting stability reports often arise from unaccounted variables:

- Systematic review framework : Apply PRISMA guidelines to evaluate literature bias. For example, studies omitting light exposure controls may report false instability .

- Controlled replication : Design experiments testing stability across pH 2–9 and 4–40°C, using accelerated degradation models (Arrhenius plots) to predict shelf-life .

- Data reconciliation : Use principal component analysis (PCA) to identify outlier conditions (e.g., oxidative degradation at pH >7 with trace metal contaminants) .

Q. What experimental design principles mitigate isotopic interference when studying this compound’s pharmacokinetics in vivo?

- Dosing strategy : Administer this compound alongside non-deuterated carvacrol at a 1:10 ratio to avoid saturation of metabolic enzymes (e.g., CYP450 isoforms) .

- Sampling intervals : Collect plasma/tissue samples at t = 0, 15, 30, 60, 120 min post-administration to capture early-phase distribution and late-phase elimination .

- Control groups : Include deuterium-free vehicle controls to distinguish isotopic effects from baseline metabolic variability .

Q. How should researchers evaluate this compound’s role in membrane permeability studies while controlling for deuterium-induced structural artifacts?

- Molecular dynamics (MD) simulations : Compare deuterated vs. non-deuterated carvacrol’s interactions with lipid bilayers (e.g., POPC membranes) to identify force field deviations .

- Empirical validation : Use parallel artificial membrane permeability assays (PAMPA) with deuterated vs. hydrogenated donor phases. Significant differences (>15%) suggest isotopic artifacts requiring recalibration .

Methodological and Ethical Considerations

Q. What frameworks ensure rigorous hypothesis formulation when investigating this compound’s antioxidant mechanisms?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Pilot studies to confirm ROS scavenging via electron paramagnetic resonance (EPR) with deuterated DPPH .

- Novelty : Compare this compound’s radical quenching efficiency to natural analogs (e.g., thymol-d0) using stopped-flow kinetics .

- Ethical compliance : Adhere to institutional guidelines for handling deuterated compounds in cell cultures (e.g., waste disposal protocols) .

Q. How can researchers leverage literature gaps to design novel studies on this compound’s interactions with microbial biofilms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.